Di-tert-butyl (1-chloroethyl) phosphate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C10H22ClO4P |
|---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
ditert-butyl 1-chloroethyl phosphate |
InChI |
InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3 |
InChI Key |
PESUPSXQBZBCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl |
Origin of Product |
United States |
Elimination Reactions:
In the presence of a strong, non-nucleophilic base, di-tert-butyl (1-chloroethyl) phosphate (B84403) can undergo an elimination reaction (E2 mechanism) to form di-tert-butyl vinyl phosphate and hydrochloric acid. This is a common side reaction for haloalkanes, and the presence of the α-phosphate group can influence the regioselectivity of the elimination.
Hydrolysis:
The phosphate (B84403) ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions. The bulky tert-butyl groups offer some steric protection, making the ester more stable than less hindered phosphate esters. However, prolonged exposure to strong aqueous acids or bases will lead to the cleavage of the P-O-C bonds, resulting in the formation of tert-butanol (B103910) and (1-chloroethyl) phosphate, which may further decompose. Studies on the degradation of the related compound tris(2-chloroethyl) phosphate (TCEP) have shown that hydrolysis is a significant degradation pathway. nih.govnih.gov
Rearrangement Reactions:
While less common, rearrangement reactions of the phosphate (B84403) group are a possibility under certain conditions. For instance, intramolecular rearrangements could be catalyzed by Lewis acids or under thermal stress, although the stability of the di-tert-butyl phosphate group generally disfavors such pathways.
Reactions with Solvent:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete assignment of its atomic connectivity and chemical environment.
Proton (¹H) NMR for Alkyl and Chloroethyl Moiety Characterization
Proton NMR (¹H NMR) spectroscopy allows for the precise characterization of the hydrogen atoms within the molecule, confirming the identity and connectivity of the di-tert-butyl and 1-chloroethyl groups.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different proton environments are well-resolved. The eighteen equivalent protons of the two tert-butyl groups appear as a sharp singlet at approximately 1.52 ppm. This chemical shift is characteristic of tert-butyl groups attached to an electron-withdrawing phosphate moiety.
The 1-chloroethyl group gives rise to a more complex pattern. The three protons of the methyl group (CH₃) appear as a doublet at around 1.81 ppm, with a coupling constant (J-value) of approximately 5.6 Hz. This splitting arises from the coupling with the adjacent methine proton (-CH-). The single methine proton, being attached to both the chlorine atom and the phosphate group, is significantly deshielded and appears as a multiplet (specifically, a quartet of doublets due to coupling with both the methyl protons and the phosphorus nucleus) in the region of 6.17-6.24 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1.52 | Singlet (s) | 18H | - | -C(CH ₃)₃ |
| 1.81 | Doublet (d) | 3H | 5.6 | -CH(Cl)CH ₃ |
| 6.17-6.24 | Multiplet (m) | 1H | - | -CH (Cl)CH₃ |
Data sourced from synthesis reports of the compound. rsc.org
Carbon (¹³C) NMR for Backbone and Substituent Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon framework.
The spectrum would be expected to show four distinct signals:
The methyl carbons of the two equivalent tert-butyl groups.
The quaternary carbons of the two equivalent tert-butyl groups.
The methyl carbon of the 1-chloroethyl group.
The methine carbon of the 1-chloroethyl group, which is bonded to the chlorine atom.
Based on data from analogous structures like Tris(2-chloroethyl) phosphate and compounds with tert-butyl groups, the expected chemical shifts can be estimated. The carbons of the tert-butyl groups typically appear with the methyl carbons around 30 ppm and the quaternary carbons around 80-85 ppm. The 1-chloroethyl group's carbons would be influenced by the electronegative chlorine atom and the phosphate ester, with the chlorinated carbon appearing further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH(Cl)C H₃ |
| ~30 | -C (CH₃)₃ |
| ~84 | -C H(Cl)CH₃ |
| ~85 | -C(C H₃)₃ |
Note: These are estimated values based on analogous compounds and general substituent effects. jmaterenvironsci.comchemicalbook.com
Phosphorus (³¹P) NMR for Phosphate Core Structural Confirmation
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for probing the chemical environment of the phosphorus atom at the core of the molecule. Since ³¹P is a 100% abundant, spin-1/2 nucleus, this method is particularly sensitive.
For this compound, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift provides diagnostic information about the oxidation state and bonding of the phosphorus atom. For phosphate esters of this type, the chemical shift typically falls within the range of -5 to -15 ppm relative to the standard, 85% phosphoric acid. The signal may exhibit coupling to the protons on the adjacent chloroethyl group. For the precursor, potassium di-tert-butyl phosphate, a ³¹P NMR chemical shift has been reported at -11.3 ppm. ambeed.com The substitution of the chloroethyl group is expected to shift this value slightly.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₀H₂₂ClO₄P, with a monoisotopic mass of approximately 272.09 g/mol . chemscene.com
HRMS provides a precise mass measurement of the molecular ion, which can be used to confirm the elemental formula with high confidence. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at a precise m/z value.
The fragmentation of organophosphorus esters under mass spectrometry conditions often follows predictable pathways. nih.gov For this compound, key fragmentation routes would likely include:
Loss of a tert-butyl group: A cleavage resulting in an [M - C₄H₉]⁺ ion.
Loss of isobutylene: A characteristic rearrangement reaction for tert-butyl esters, leading to the formation of an [M - C₄H₈ + H]⁺ ion. This is often a dominant pathway.
Cleavage of the chloroethyl group: Fragmentation can occur at the C-O or C-Cl bonds of the chloroethyl moiety.
Isotopic Pattern: The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl peak. nih.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Proposed Fragment Structure | Fragmentation Pathway |
| 217/219 | [M - C₄H₇]⁺ | Loss of isobutylene |
| 155 | [Di-tert-butyl phosphate fragment] | Cleavage of the P-O-C(chloroethyl) bond |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Fragmentation pathways are predicted based on general principles of organophosphate mass spectrometry. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing its functional groups.
The IR spectrum of this compound is expected to be dominated by several key absorption bands:
P=O Stretching: A very strong and characteristic band is expected in the region of 1250-1310 cm⁻¹. acs.org This band is indicative of the phosphoryl group.
P-O-C Stretching: Strong, complex absorptions are anticipated in the 1000-1100 cm⁻¹ region, corresponding to the stretching vibrations of the phosphate ester linkages. acs.orgnih.gov
C-H Stretching and Bending: Vibrations from the alkyl groups will appear in their usual regions, with C-H stretching just below 3000 cm⁻¹ and bending modes around 1300-1470 cm⁻¹.
C-Cl Stretching: A band in the region of 600-800 cm⁻¹ can be attributed to the stretching vibration of the carbon-chlorine bond.
Raman spectroscopy would complement the IR data. The P=O stretch is also Raman active. Symmetric vibrations, such as the symmetric stretching of the PO₄ core, often give rise to strong and sharp signals in the Raman spectrum, typically around 960-1020 cm⁻¹. copernicus.orgnih.gov
Table 4: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| ~2800-3000 | C-H stretch | Medium-Strong | Medium |
| ~1260 | P=O stretch | Very Strong | Medium |
| ~1050 | P-O-C stretch | Strong | Medium-Weak |
| ~980 | PO₄ symmetric stretch | Weak | Strong |
| ~700 | C-Cl stretch | Medium | Medium |
Band positions are estimates based on typical values for organophosphate and chloroalkane compounds. acs.orgnih.gov
Computational Spectroscopy for Prediction and Interpretation of Spectral Data
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. researchgate.netpsu.edu
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors of nuclei. rsc.orgkoreascience.kr These computed values can then be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, phosphoric acid for ³¹P). Such calculations can help resolve ambiguities in spectral assignments and provide insight into how conformational changes affect chemical shifts.
For vibrational spectroscopy, DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.govyoutube.com By modeling the molecule's geometry and electronic structure, a full vibrational spectrum can be simulated. Comparing the computed spectrum with the experimental one allows for a detailed and confident assignment of each vibrational band to specific atomic motions within the molecule. This is particularly useful for complex regions of the spectrum where multiple vibrational modes overlap. These computational approaches provide a theoretical foundation that complements experimental findings, leading to a more robust and complete structural elucidation.
Theoretical and Computational Chemistry Investigations of Di Tert Butyl 1 Chloroethyl Phosphate
Electronic Structure and Molecular Orbital Theory of Phosphate (B84403) Esters
The electronic structure of phosphate esters is fundamental to understanding their reactivity. In phosphate esters like Di-tert-butyl (1-chloroethyl) phosphate, the phosphorus atom is central, bonded to four oxygen atoms in a tetrahedral geometry. According to molecular orbital theory, the phosphorus 3s and 3p orbitals hybridize to form four sp3 hybrid orbitals that create the sigma (σ) bond framework. libretexts.org Unlike elements in the second period, phosphorus can utilize its vacant 3d orbitals in bonding, allowing for π-interactions. libretexts.org This results in delocalized π-bonding primarily across the non-bridging phosphoryl (P=O) oxygen and the ester oxygens, giving the P-O bonds partial double bond character. libretexts.org
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For phosphate esters, the HOMO is typically associated with the lone pairs of the non-bridging oxygen atoms, making these sites nucleophilic. The LUMO is generally the antibonding σ* orbital of one of the P-O ester bonds. A nucleophilic attack involves the transfer of electron density from the HOMO of the nucleophile to the LUMO of the phosphate, leading to bond cleavage. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscispace.com Quantum chemical calculations are used to determine the energies of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net
Table 1: Key Electronic Properties of Phosphate Esters
| Property | Description | Relevance to Reactivity |
|---|---|---|
| Hybridization | Phosphorus is sp3 hybridized, with involvement of d-orbitals. libretexts.org | Determines the tetrahedral geometry and the nature of the bonding orbitals. |
| HOMO | Highest Occupied Molecular Orbital, typically located on non-bridging oxygen atoms. youtube.com | Represents the site of electron donation; susceptible to attack by electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital, typically the antibonding σ* orbital of a P-O bond. youtube.com | Represents the site of electron acceptance; susceptible to attack by nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap indicates higher reactivity and lower kinetic stability. |
| Partial Charges | The phosphorus atom carries a significant positive partial charge, while oxygens are negatively charged. | The electrophilic nature of the phosphorus atom is a primary driver of its reactions. |
Conformational Analysis and Steric Effects of Bulky tert-Butyl Groups on Molecular Architecture and Reactivity
Steric effects play a critical role in the reactivity of phosphate esters. The bulky tert-butyl substituents can shield the electrophilic phosphorus center, making it less accessible to nucleophiles. nih.gov This steric hindrance can slow down the rate of reactions, such as nucleophilic substitution, compared to less hindered analogues like dimethyl phosphate. tandfonline.com However, these bulky groups can also influence the reaction mechanism. For instance, steric strain in the ground state might be released in the transition state, potentially accelerating a reaction. The stability of carbocations that can be formed from bulky alkyl groups can also favor certain reaction pathways. nih.gov In the case of this compound, the steric bulk would be a dominant factor in any substitution reaction, affecting the approach trajectory of a nucleophile and the stability of any potential intermediates or transition states. nih.gov
Table 2: Comparison of Steric Effects
| Feature | Small Alkyl Groups (e.g., Methyl) | Bulky tert-Butyl Groups |
|---|---|---|
| Steric Hindrance | Low | High |
| Access to Phosphorus Center | Relatively open | Shielded and sterically hindered nih.gov |
| Reaction Rate (Nucleophilic Substitution) | Generally faster | Generally slower due to steric hindrance |
| Conformational Flexibility | High | Restricted due to steric strain |
| Influence on Mechanism | Less pronounced | Can favor pathways that relieve steric strain or involve stabilized intermediates. |
Quantum Chemical Studies of Reaction Pathways and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions, including those of phosphate esters. tandfonline.comresearchgate.net These computational studies allow for the mapping of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and transition states. For nucleophilic substitution reactions at the phosphorus center of this compound, two primary mechanisms are generally considered: a concerted pathway and a stepwise pathway. sapub.orgsapub.org
The concerted mechanism (often termed SN2-like) involves a single transition state where the nucleophile's bond to phosphorus forms concurrently with the breaking of the bond to the leaving group. sapub.orglibretexts.org In this pathway, the geometry around the phosphorus atom proceeds through a pentacoordinate trigonal bipyramidal transition state. libretexts.org
The stepwise, or addition-elimination, mechanism involves the formation of a distinct, metastable pentacoordinate intermediate. sapub.orglibretexts.org This intermediate, also typically having a trigonal bipyramidal structure, is formed by the addition of the nucleophile before the departure of the leaving group. The reaction then proceeds through a second transition state to the final products. The preference for a concerted versus a stepwise mechanism is influenced by factors such as the nature of the nucleophile, the leaving group's ability, and solvent effects, all of which can be modeled using quantum chemistry. sapub.orgresearchgate.net Ab initio quantum chemical calculations have been instrumental in scrutinizing and interpreting experimental results to determine which pathway is more likely under specific conditions. tandfonline.com
Table 3: Comparison of Nucleophilic Substitution Mechanisms at Phosphorus
| Feature | Concerted (SN2-like) Mechanism | Stepwise (Addition-Elimination) Mechanism |
|---|---|---|
| Number of Steps | One | Two |
| Key Species | Single pentacoordinate transition state sapub.org | Pentacoordinate intermediate flanked by two transition states sapub.orglibretexts.org |
| Bond Formation/Breaking | Synchronous | Asynchronous (addition of nucleophile, then elimination of leaving group) |
| Energy Profile | Single energy barrier | Two energy barriers with an energy well for the intermediate |
| Influencing Factors | Good leaving groups, strong nucleophiles | Poor leaving groups, stabilization of the pentacoordinate intermediate |
Application of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their observed reactivity. rsc.orgmdpi.com These models are built on the principle that the reactivity of a molecule is a function of its structural, physicochemical, and electronic properties, which can be quantified by molecular descriptors. nih.gov For organophosphates, QSRR can be a valuable tool for predicting reaction rates and understanding the factors that govern their chemical behavior without the need for extensive experimental testing for every new compound. mdpi.comnih.gov
To develop a QSRR model for a reaction involving this compound, one would calculate a variety of molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: Partial atomic charges, dipole moment, and quantum chemical parameters like HOMO and LUMO energies. These describe the electronic environment of the reactive center. nih.gov
Steric/Topological Descriptors: Molecular volume, surface area, and shape indices. These quantify the size and shape of the molecule, which is particularly relevant given the bulky tert-butyl groups.
Thermodynamic Descriptors: Heat of formation and strain energy, which relate to the stability of the molecule.
Once calculated for a set of related phosphate esters with known reactivities, these descriptors are used to build a mathematical equation (e.g., using multiple linear regression) that links them to the reactivity data. mdpi.comnih.gov The resulting model can then be used to predict the reactivity of new or untested compounds like this compound.
Table 4: Examples of Descriptors Used in QSRR for Organophosphates
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to electron-donating/accepting ability and chemical reactivity. nih.gov |
| Electronic | Partial Charge on Phosphorus | Quantifies the electrophilicity of the reaction center. |
| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability. |
| Topological | Wiener Index | Relates to molecular branching. |
| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, relevant for reactions in biological or mixed-solvent systems. nih.govulster.ac.uk |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions
While quantum chemical calculations provide deep insight into the static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a realistic solution environment. doaj.orgrsc.org MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe behavior at the nanoscale. nih.govnih.gov
For this compound, an MD simulation would typically place one or more of these molecules in a simulation box filled with solvent molecules (e.g., water). The simulation would then track the trajectory of every atom over a period of nanoseconds or longer. nih.gov This approach yields valuable information on several fronts:
Solvation and Hydration: How solvent molecules arrange themselves around the phosphate ester, including the formation and dynamics of hydrogen bonds between water and the phosphate's oxygen atoms.
Conformational Dynamics: How the molecule flexes, bends, and rotates in solution, providing a dynamic picture that complements the static view from conformational analysis.
Intermolecular Interactions: The simulation can reveal how multiple phosphate ester molecules interact with each other in solution, such as the formation of temporary clusters or aggregates. youtube.com These interactions are governed by forces like van der Waals interactions and electrostatic interactions.
Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.
By understanding the solution-phase behavior, MD simulations provide a crucial link between the intrinsic properties of the molecule and its behavior in a real-world chemical or biological system. researchgate.net
Table 5: Insights from Molecular Dynamics (MD) Simulations
| Area of Insight | Information Gained | Relevance |
|---|---|---|
| Solvation Shell Structure | Arrangement and orientation of solvent molecules around the solute. nih.gov | Affects reactant accessibility and can stabilize or destabilize transition states. |
| Hydrogen Bonding | Number, lifetime, and geometry of hydrogen bonds with the solvent. | Crucial for solubility and modulating the reactivity of the phosphoryl group. |
| Conformational Sampling | Exploration of different molecular shapes and their populations over time. | Provides a dynamic understanding of the molecule's structure in solution. |
| Intermolecular Aggregation | Tendency of solute molecules to associate in solution. youtube.com | Can influence reaction kinetics if reactants are sequestered in aggregates. |
| Diffusion Coefficient | Rate of translational motion of the molecule through the solvent. | Fundamental property for understanding transport and encounter rates in reactions. |
Broader Academic Research Applications in Advanced Chemical Synthesis
Strategic Use as a Phosphorylating Agent in the Synthesis of Complex Organic Molecules
Di-tert-butyl (1-chloroethyl) phosphate (B84403) serves as a strategic reagent in the phosphorylation of complex organic molecules. The tert-butyl groups are bulky, which provides steric hindrance that can lead to selective reactions. These protecting groups are stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free phosphoric acid. This characteristic makes the di-tert-butyl protected phosphate group a useful addition in multi-step syntheses.
While specific examples detailing the use of Di-tert-butyl (1-chloroethyl) phosphate as a phosphorylating agent are not extensively documented in publicly available literature, the methodology is well-established for its close structural analog, Di-tert-butyl chloromethyl phosphate. enamine.netresearchgate.net This analog is widely used to introduce a phosphonooxymethyl group onto alcohols and nitrogen-containing heterocycles, a common strategy to enhance aqueous solubility in medicinal chemistry. enamine.net For instance, Di-tert-butyl chloromethyl phosphate is employed in the synthesis of phosphonooxymethyl prodrugs by reacting with hydroxyl or amino groups on a parent drug molecule. researchgate.netchemicalbook.com A patent for an antibody-drug complex explicitly mentions the use of this compound, distinguishing it from its chloromethyl counterpart, indicating its application in the synthesis of complex bioactive molecules. google.com
The general reaction for phosphorylation using a haloalkyl phosphate is a nucleophilic substitution where a nucleophile, such as an alcohol or an amine, displaces the chloride.
Table 1: Comparison of Related Phosphorylating Agents
| Compound Name | CAS Number | Key Application |
| This compound | 1567347-31-2 | Synthesis of complex organic molecules, such as antibody-drug complexes. google.com |
| Di-tert-butyl chloromethyl phosphate | 229625-50-7 | Common reagent for preparing phosphonooxymethyl prodrugs. researchgate.netchemicalbook.com |
Utility as a Chloroethylating Reagent for Introducing Functionalized Alkyl Chains
The chloroethyl group in this compound allows for its use as a chloroethylating reagent. This functionality enables the introduction of a 1-(di-tert-butoxyphosphoryloxy)ethyl group onto a substrate. This type of reaction is valuable for modifying the properties of a molecule, such as its lipophilicity or its ability to interact with biological systems.
The reactivity of the chlorine atom is central to its function as a chloroethylating agent. In a typical reaction, a nucleophile attacks the carbon atom to which the chlorine is attached, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The presence of the phosphate group can influence the reactivity of the chloroethyl moiety.
Detailed research specifically documenting this compound as a chloroethylating reagent is limited. However, the broader class of 1-chloroethyl phosphates and phosphoramidates are recognized as valuable building blocks for creating ethylidene-linked phosphate prodrugs. rovathin.com The synthesis of these building blocks often involves the conversion of a vinyl derivative to the chloroethylidene phosphate using dry HCl gas. rovathin.com
Development of Novel Synthetic Methodologies Employing this compound as a Key Building Block
This compound is a versatile building block for the development of new synthetic methods. Its bifunctional nature, possessing both a reactive chloroethyl group and a protected phosphate moiety, allows for a range of chemical transformations.
A notable methodology involves the synthesis of various 1-chloroethyl phosphates and phosphoramidates. A versatile and efficient method for their preparation has been described, which proceeds under mild conditions. rovathin.com This method first creates a vinyl derivative, which is then converted to the chloroethylidene phosphate or phosphoramidate (B1195095) with dry HCl gas, achieving good to excellent yields. rovathin.com These 1-chloroethyl phosphates are highlighted as excellent building blocks for synthesizing novel ethylidene-linked phosphate prodrugs. rovathin.com
The development of efficient processes for preparing related compounds like Di-tert-butyl (chloromethyl) phosphate has also been a focus of research, aiming for improved yields and purity for its use in creating phosphonooxymethyl prodrugs. researchgate.netfigshare.com Such process development is crucial for making these building blocks more accessible for broader synthetic applications.
Table 2: Synthetic Methodologies Involving Haloalkyl Phosphates
| Methodology | Reagent | Application | Reference |
| Preparation of 1-chloroethyl phosphates | Vinyl derivative and dry HCl gas | Synthesis of ethylidene-linked phosphate prodrugs | rovathin.com |
| Preparation of Di-tert-butyl (chloromethyl) phosphate | Di-tert-butyl potassium phosphate and chloromethyl chlorosulfate | Synthesis of phosphonooxymethyl prodrugs | researchgate.netgoogle.com |
Potential in Materials Science Research (e.g., as a monomer or cross-linking agent in polymer chemistry, excluding flame retardants)
While the primary applications of organophosphates in materials science have historically been as flame retardants, the unique structure of this compound suggests potential for other uses. The presence of a reactive chloroethyl group and a phosphate ester could allow it to function as a monomer in polymerization reactions or as a cross-linking agent to modify polymer properties.
For instance, the chloroethyl group could potentially undergo polymerization through reactions like polycondensation or be used to graft onto existing polymer chains. The phosphate moiety could impart specific properties to the resulting polymer, such as improved adhesion or altered surface characteristics.
However, a review of the current scientific literature does not provide specific examples of this compound being used as a monomer or cross-linking agent in polymer chemistry for applications other than flame retardancy. The related compound, tris(2-chloroethyl) phosphate (TCEP), is noted for its use as a plasticizer and viscosity regulator in polymers like polyurethanes and polyesters, which hints at the potential for chloroalkyl phosphates to act as polymer modifiers. taylorandfrancis.comwikipedia.org Further research would be needed to explore these potential applications for this compound.
Considerations for Green Chemistry in Phosphate Ester Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including phosphate esters. honeywell.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. honeywell.com
For the synthesis of phosphate esters, traditional methods can involve hazardous reagents like phosphorus oxychloride. google.com Greener approaches focus on alternative, less toxic starting materials and catalysts. For example, the synthesis of some phosphate esters can be achieved through the reaction of phosphoric anhydride (B1165640) with alcohols. sichem.de The development of electrochemical methods for synthesizing phosphate esters from elemental phosphorus is another area of green chemistry research. researchgate.net
In the context of this compound and related compounds, green chemistry considerations would involve evaluating the entire lifecycle of the compound. This includes the synthesis of the starting materials, the efficiency and safety of the synthetic process, and the environmental fate of the final product and any byproducts. Research into more sustainable methods for producing phosphonates is ongoing, though challenges remain in the efficient recovery and recycling of phosphorus. vulcanchem.com
The development of an efficient, high-yield process for Di-tert-butyl (chloromethyl) phosphate that minimizes the use of excess reagents and simplifies purification is an example of applying green chemistry principles to the synthesis of these types of compounds. researchgate.netfigshare.com
Future Research Directions and Unexplored Avenues in Di Tert Butyl 1 Chloroethyl Phosphate Chemistry
Discovery of New Reactivity Modes and Catalytic Transformations
The reactivity of Di-tert-butyl (1-chloroethyl) phosphate (B84403) is primarily dictated by the P-O-C(Cl)CH₃ moiety. Future research should systematically explore its reactions with a wide array of nucleophiles to map out its reactivity profile.
Detailed Research Findings:
Phosphate esters can react with nucleophiles through two main pathways: attack at the phosphorus center (O-P cleavage) or at the α-carbon (O-C cleavage). thieme-connect.de For Di-tert-butyl (1-chloroethyl) phosphate, the latter is expected to be a dominant pathway, analogous to an Sₙ2 reaction, where the di-tert-butyl phosphate anion acts as a leaving group. However, the influence of the bulky tert-butyl groups and the electronic nature of the chloroethyl group could lead to unexpected reactivity.
Future investigations could focus on:
Novel Nucleophilic Substitutions: Exploring a diverse range of carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize new classes of α-substituted ethyl phosphates. This could include reactions with organometallic reagents, amines, phenols, and thiols under various conditions.
Catalytic Activation: Developing catalytic methods for the activation of the C-Cl bond. Transition metal catalysis, which is underexplored for this class of compounds, could enable cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), providing access to a much broader range of derivatives. Phosphine oxides, which are byproducts of many reactions, could potentially be used as catalysts for halogenation reactions, in a catalytic version of the Appel reaction. nih.gov
Lewis Acid Catalysis: Investigating the use of Lewis acids to enhance the reactivity of the chlorine atom, potentially enabling reactions with weaker nucleophiles.
Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance around the phosphate group might allow for FLP-mediated transformations, leading to novel bond formations.
A general method for the synthesis of 1-chloroethyl phosphates involves the conversion of a vinyl phosphate derivative with dry HCl gas, which has been shown to produce good to excellent yields for various phosphate esters. nih.govnih.gov This suggests that the reverse reaction, elimination of HCl to form the corresponding vinyl phosphate, could also be a viable and interesting reactivity mode to explore under basic conditions.
Investigation into Enantioselective Synthesis and Reactions Involving the Chiral Center
The presence of a stereogenic center at the carbon atom bearing the chlorine makes this compound a chiral molecule. This opens up a vast and important area of research in stereoselective chemistry.
Detailed Research Findings:
Currently, the synthesis of this compound is likely to produce a racemic mixture. The development of methods for the synthesis of enantiomerically pure or enriched forms is a critical future goal.
Potential research avenues include:
Enantioselective Synthesis: Developing catalytic asymmetric methods for the synthesis of this compound. This could involve the enantioselective addition of di-tert-butyl phosphate to 1,1-dichloroethane (B41102) or a related precursor, catalyzed by a chiral transition metal complex or a chiral organocatalyst like a chiral phosphoric acid. Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates has been successful in creating chiral phosphonates and could be adapted. nih.gov
Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution of racemic this compound. Lipases or phosphotriesterases could be screened for their ability to selectively hydrolyze one enantiomer. nih.gov Alternatively, chiral catalysts could be used to selectively react one enantiomer with a nucleophile, leaving the other enantiomer unreacted and enantiomerically enriched.
Stereospecific Reactions: Investigating the stereochemical outcome of nucleophilic substitution reactions at the chiral center. Understanding whether these reactions proceed with inversion (typical for Sₙ2) or retention of configuration is crucial for its application in asymmetric synthesis.
Analytical Methods for Chiral Discrimination: Developing robust analytical methods to determine the enantiomeric purity of this compound and its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique. Additionally, ³¹P NMR spectroscopy using chiral solvating agents, such as cyclodextrins or amino acid derivatives, has proven to be a powerful and rapid method for the enantiodifferentiation of various chiral organophosphorus compounds and should be explored for this specific molecule. nih.govspectroscopyonline.comresearchgate.net
Integration into Automated Synthesis and Continuous Flow Chemical Processes
Modern drug discovery and materials science rely heavily on high-throughput synthesis and process optimization. Integrating this compound into these advanced platforms is a logical and important future direction.
Detailed Research Findings:
Automated synthesis platforms, which can perform multi-step reactions in a miniaturized and parallel fashion, could significantly accelerate the exploration of the chemical space around this compound. youtube.com Similarly, continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. mt.comrsc.org
Future research in this area should focus on:
Development of Flow-Based Synthesis: Designing a continuous flow process for the synthesis of this compound itself. This could improve the safety and efficiency of handling potentially reactive intermediates.
In-line Reaction Screening: Utilizing automated flow reactors to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, nucleophiles) for reactions involving this compound. In-line analytical techniques like FTIR or NMR can provide real-time data for optimization. mt.com
Telescoped Synthesis: Developing multi-step continuous flow processes where this compound is generated and consumed in situ to produce more complex molecules without isolating the intermediate. This approach is particularly valuable for handling unstable or hazardous reagents.
Automated Platforms for Library Synthesis: Using automated platforms to synthesize libraries of compounds derived from this compound for biological screening or materials property testing.
Exploration of its Role in the Synthesis of Non-Biological Advanced Materials
While the known applications of this compound are in medicinal chemistry, its unique structure suggests potential uses in materials science. Organophosphorus compounds, in general, are used as flame retardants, plasticizers, and components of functional polymers. wikipedia.org
Detailed Research Findings:
The phosphate group can be incorporated into polymer backbones or used as a pendant group to modify the properties of materials. The reactivity of the chloroethyl group provides a handle for grafting onto other polymers or for initiating polymerization.
Unexplored avenues in this domain include:
Phosphate-Containing Polymers: Using this compound as a monomer or co-monomer in polymerization reactions. The resulting polymers could exhibit interesting properties such as flame retardancy, thermal stability, or altered solubility.
Surface Modification: Grafting this compound onto the surface of materials (e.g., silica, metal oxides) to modify their surface properties. The phosphate headgroup can act as a strong binding agent to metal oxide surfaces.
Catalyst Supports: Incorporating the molecule into catalyst supports. Zirconium phosphates, for instance, are known for their catalytic applications and as catalyst supports, suggesting that materials derived from this compound could have similar potential. mdpi.comresearchgate.net
Functional Additives: Investigating the use of this compound and its derivatives as additives in polymer formulations to act as plasticizers or flame retardants, a common application for organophosphate esters. mdpi.com
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. A combination of advanced spectroscopic methods and computational chemistry can provide deep insights.
Detailed Research Findings:
The mechanisms of phosphate ester hydrolysis and nucleophilic substitution have been a subject of extensive study, revealing a complex mechanistic landscape. researchgate.netacs.orgacs.org Computational methods, such as Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways, transition state structures, and the energetics of these reactions. nih.govnih.gov
Future research should employ a synergistic approach:
In-situ Spectroscopic Monitoring: Using techniques like ReactIR (in-situ FTIR) and process NMR to monitor reactions involving this compound in real-time. This can help identify reactive intermediates and determine reaction kinetics.
Advanced NMR Studies: Beyond standard ¹H, ¹³C, and ³¹P NMR for structural characterization, advanced techniques like 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR can provide detailed information about structure and dynamics. As mentioned, ³¹P NMR with chiral solvating agents will be key for stereochemical studies. spectroscopyonline.comresearchgate.net
Mass Spectrometry: Employing high-resolution mass spectrometry to identify products and byproducts, helping to piece together reaction pathways. When coupled with techniques like GC or LC, it can provide a comprehensive picture of reaction mixtures. nih.gov
Computational Modeling: Using DFT and ab initio methods to model the reaction pathways of this compound with various nucleophiles. These studies can predict reaction barriers, assess the stability of intermediates, and explain observed regioselectivity and stereoselectivity. Computational studies can also be used to predict the spectroscopic properties of proposed intermediates, aiding in their experimental identification.
Q & A
Basic: What are the optimal synthetic routes for Di-tert-butyl (1-chloroethyl) phosphate, and how can reaction conditions be controlled to maximize yield?
Answer:
this compound synthesis typically involves phosphorylation of tert-butyl alcohols with chlorinated phosphorylating agents. Key steps include:
- Reagent Selection : Use tert-butyl alcohol and 1-chloroethyl phosphorochloridate under anhydrous conditions to minimize hydrolysis .
- Temperature Control : Maintain temperatures between 0–5°C during phosphorylation to reduce side reactions (e.g., oxidation or premature hydrolysis) .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product, ensuring >95% purity .
Critical Parameters : Monitor pH (neutral to slightly acidic) and moisture levels to avoid ester hydrolysis. Yields >80% are achievable with stoichiometric reagent ratios and inert atmospheres (N₂/Ar) .
Advanced: How can solvent effects and kinetic studies elucidate the reaction mechanism of this compound in alkylation reactions?
Answer:
Mechanistic studies require:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophilic substitution rates. Linear free energy relationships (LFERs) can correlate solvent polarity with reaction rates .
- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to identify rate-determining steps (e.g., C-Cl bond cleavage vs. phosphate group activation) .
- Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can map energy profiles and identify intermediates .
Data Interpretation : Compare experimental activation energies (Arrhenius plots) with computational predictions to validate mechanisms. Contradictions may arise from solvent-specific stabilization effects .
Basic: What analytical techniques are most effective for characterizing this compound and its degradation products?
Answer:
- NMR Spectroscopy : ¹H/³¹P NMR identifies structural integrity (e.g., tert-butyl groups at δ 1.2–1.4 ppm; phosphate signals at δ −2 to +5 ppm) .
- LC-MS/MS : Quantifies trace impurities (e.g., hydrolyzed tert-butyl phosphate) with detection limits <0.1 ppm .
- FT-IR : Confirms ester bonds (C-O-P stretches at 1050–1250 cm⁻¹) and absence of hydroxyl groups from hydrolysis .
Validation : Cross-reference with certified reference materials (CRMs) and spike recovery tests (90–110%) to ensure accuracy .
Advanced: How can researchers resolve contradictions in reported aquatic toxicity data for organophosphates like this compound?
Answer:
Discrepancies in toxicity classifications (e.g., Chronic Aquatic Hazard 1 vs. 3) arise from:
- Test Organism Variability : Use standardized species (e.g., Daphnia magna) and OECD guidelines to ensure reproducibility .
- Degradation Intermediates : Analyze hydrolysis products (e.g., tert-butyl alcohol, chloroethyl derivatives) via GC-MS, as these may contribute to toxicity .
- Statistical Analysis : Apply ANOVA to compare EC₅₀ values across studies, accounting for pH, temperature, and dissolved organic carbon variations .
Recommendation : Conduct long-term bioassays (28-day exposure) to assess chronic effects and validate classification consistency .
Basic: What strategies stabilize this compound in aqueous solutions for biochemical assays?
Answer:
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize ester hydrolysis. Avoid alkaline conditions (pH >8) .
- Temperature Control : Store solutions at 4°C; freeze aliquots at −20°C for long-term stability .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
Stability Metrics : Monitor degradation via HPLC-UV (λ = 210 nm) weekly; <5% degradation over 30 days is acceptable .
Advanced: How can computational models predict the environmental fate of this compound?
Answer:
- QSPR Models : Quantitative Structure-Property Relationships estimate log Kow (hydrophobicity) and biodegradation half-lives. Input molecular descriptors (e.g., polar surface area, H-bond donors) from ChemAxon or MOE .
- Fugacity Modeling : Predict partitioning into air/water/soil using EPI Suite™. Adjust for regional climate data (e.g., temperature, rainfall) .
- Metabolic Pathway Prediction : Use BioTransformer 3.0 to simulate microbial degradation pathways and identify persistent intermediates .
Validation : Compare predictions with experimental soil column studies measuring leaching rates and metabolite accumulation .
Basic: How do researchers differentiate this compound from structurally similar organophosphates in mixed samples?
Answer:
- Chromatographic Separation : Use UPLC with a C18 column (ACQUITY UPLC® BEH) and gradient elution (water/acetonitrile + 0.1% formic acid) for baseline resolution .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<5 ppm error) distinguishes isomers (e.g., di-tert-butyl vs. di-isopropyl phosphates) .
- ²⁹Si NMR : If silicon-containing analogs are present (e.g., triphenylsilyl derivatives), exploit distinct chemical shifts .
Cross-Validation : Confirm identity with synthetic standards and fragmentation libraries (e.g., NIST) .
Advanced: What methodologies address low reproducibility in catalytic applications of this compound?
Answer:
- In Situ Characterization : Use Raman spectroscopy to monitor reaction progress and detect catalyst deactivation (e.g., phosphate ester cleavage) .
- Surface-Activation Techniques : Pre-treat catalysts (e.g., MgO nanoparticles) with plasma or acid washing to enhance binding sites for phosphate intermediates .
- DoE Optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent purity. Response surface models can pinpoint optimal conditions .
Troubleshooting : If yields drop, test for trace metals (ICP-MS) or moisture (Karl Fischer titration) as contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
